1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid ethyl ester 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13762727
InChI: InChI=1S/C11H16N2O2/c1-3-15-10(14)11(5-4-6-11)9-7-12-13(2)8-9/h7-8H,3-6H2,1-2H3
SMILES: CCOC(=O)C1(CCC1)C2=CN(N=C2)C
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid ethyl ester

CAS No.:

Cat. No.: VC13762727

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid ethyl ester -

Specification

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
IUPAC Name ethyl 1-(1-methylpyrazol-4-yl)cyclobutane-1-carboxylate
Standard InChI InChI=1S/C11H16N2O2/c1-3-15-10(14)11(5-4-6-11)9-7-12-13(2)8-9/h7-8H,3-6H2,1-2H3
Standard InChI Key GGXGXPOZZYXCEW-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CCC1)C2=CN(N=C2)C
Canonical SMILES CCOC(=O)C1(CCC1)C2=CN(N=C2)C

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a cyclobutane ring substituted at the 1-position with a 1-methyl-1H-pyrazol-4-yl group and an ethyl ester carboxylate. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, adopts a planar configuration, while the cyclobutane ring introduces steric strain due to its non-planar geometry. This combination creates a unique three-dimensional structure that influences reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number2110762-81-5
Molecular FormulaC₁₁H₁₆N₂O₂
Molar Mass208.26 g/mol
IUPAC NameEthyl 1-(1-methylpyrazol-4-yl)cyclobutane-1-carboxylate
SMILESCCOC(=O)C1(CCC1)C2=CN(N=C2)C

Physicochemical Characteristics

Synthesis and Manufacturing

General Synthetic Strategies

Pyrazole derivatives are typically synthesized via condensation reactions between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid ethyl ester, a plausible two-step route involves:

  • Cyclobutane Formation: Cyclization of a dihalide or diene precursor under photochemical or thermal conditions.

  • Esterification and Pyrazole Coupling: Reaction of cyclobutanecarboxylic acid with ethanol in the presence of an acid catalyst, followed by Suzuki-Miyaura coupling with a methylpyrazole boronic ester .

Optimized Protocol (Hypothetical)

While no published procedure explicitly details this compound’s synthesis, analogous methods for related pyrazole esters suggest the following optimized conditions:

Table 2: Proposed Synthesis Parameters

StepReagents/ConditionsPurpose
1Cyclobutanecarboxylic acid, SOCl₂, EtOHEsterification to ethyl ester
21-Methyl-4-iodopyrazole, Pd(PPh₃)₄, K₂CO₃, DMFCross-coupling to attach pyrazole

Reaction monitoring via thin-layer chromatography (TLC) and purification by silica gel chromatography would yield the target compound. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation .

Applications and Biological Relevance

Industrial and Material Science Uses

The compound’s ester group makes it a candidate for:

  • Polymer Modification: As a cross-linking agent in resin formulations.

  • Agrochemicals: Intermediate in pesticide synthesis, leveraging pyrazole’s heterocyclic stability .

Research Frontiers and Challenges

Unresolved Questions

  • Metabolic Stability: How hepatic enzymes (e.g., esterases) process the ethyl ester moiety in vivo.

  • Synthetic Scalability: Feasibility of large-scale production given cyclobutane’s strain-sensitive synthesis.

Future Directions

  • Pharmacological Profiling: Screen against cancer cell lines and inflammatory markers.

  • Process Chemistry: Develop flow chemistry protocols to enhance yield and safety .

  • Structural Analogs: Explore substituent effects (e.g., replacing ethyl with isopropyl esters).

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